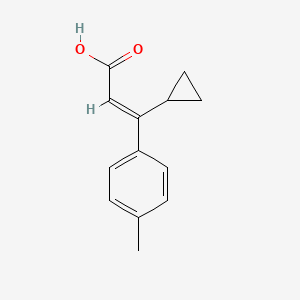

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoicacid

Description

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is a substituted cinnamic acid derivative characterized by a cyclopropyl group and a 4-methylphenyl group attached to the α-carbon of the prop-2-enoic acid backbone. This compound belongs to a class of α,β-unsaturated carboxylic acids, which are widely studied for their diverse biological activities and applications in pharmaceuticals, polymers, and materials science. The E-configuration of the double bond and the steric effects of the cyclopropyl group likely influence its reactivity and interactions with biological targets.

Properties

IUPAC Name |

(E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)12(8-13(14)15)11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H,14,15)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTBYLXKPMDEAR-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=CC(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C(=C/C(=O)O)/C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention in recent years due to its potential biological activities. This compound features a cyclopropyl group and a para-methylphenyl moiety, which contribute to its unique chemical properties and biological effects. Understanding its biological activity is crucial for exploring its applications in pharmacology and medicinal chemistry.

- Molecular Formula : C13H14O2

- Molecular Weight : 206.25 g/mol

- Structure : The compound consists of a propenoic acid backbone with a cyclopropyl group and a 4-methylphenyl substituent.

The biological activity of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain pathways related to inflammation and cancer cell proliferation, although detailed mechanisms remain to be elucidated.

Antimicrobial Activity

Research indicates that compounds similar to (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid exhibit antimicrobial properties. For instance, cinnamic acid derivatives are known to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Studies have shown that certain analogs can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways. This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

There is emerging evidence that (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid may possess anticancer activities. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells has been highlighted as a significant mechanism contributing to its anticancer potential.

Study 1: Cytotoxicity in Melanoma Cells

A study evaluated the cytotoxic effect of (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid on melanoma cell lines using MTT assays. The results indicated an IC50 value of approximately 5 µM, demonstrating significant cytotoxicity compared to control groups.

| Cell Line | IC50 Value (µM) |

|---|---|

| WM9 | 5 |

| WM164 | 6 |

| MUG-Mel2 | 5.5 |

This study suggests that the compound effectively inhibits melanoma cell proliferation, warranting further investigation into its mechanisms and potential therapeutic applications.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of related compounds. The study found that derivatives similar to (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid significantly reduced levels of pro-inflammatory cytokines in vitro. This highlights the compound's potential role in managing inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Prop-2-enoic Acid Derivatives

*Calculated based on standard atomic weights.

Key Observations :

- Unlike most cinnamic acid derivatives, the target compound features dual α-carbon substituents (cyclopropyl and 4-methylphenyl), which may enhance steric hindrance and alter electronic properties compared to monosubstituted analogs.

- Substituents on the phenyl ring in other analogs (e.g., hydroxy, methoxy, fluoro) influence polarity and hydrogen-bonding capacity, whereas the 4-methylphenyl group in the target compound contributes to hydrophobicity .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds

*Calculated using ChemDraw or analogous tools.

Key Observations :

Antioxidant and Antimicrobial Activity

- Ferulic acid and p-coumaric acid exhibit significant antioxidant and antimicrobial properties due to phenolic -OH groups, which scavenge free radicals and inhibit microbial growth .

- 4-Methylcinnamic acid shows moderate antimicrobial activity against E. coli and S. aureus but lower antioxidant capacity compared to hydroxylated analogs .

Thermal Stability

Pharmaceutical Potential

- trans-3,4-Difluorocinnamic acid is used as a fluorinated building block in drug discovery, leveraging fluorine’s electronegativity for target binding .

Q & A

Q. What are the recommended methods for synthesizing (2E)-3-cyclopropyl-3-(4-methylphenyl)prop-2-enoic acid?

Synthesis typically involves Horner-Wadsworth-Emmons (HWE) reactions to form the α,β-unsaturated carboxylic acid backbone. Cyclopropane and 4-methylphenyl groups are introduced via pre-functionalized aldehydes or ketones. For example:

- Use cyclopropyl ketones or aldehydes in HWE coupling with phosphonate esters bearing the 4-methylphenyl group.

- Optimize reaction conditions (e.g., base selection, solvent polarity) to favor the E-isomer, as steric hindrance often dictates stereoselectivity .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) and confirm stereochemistry using NOESY NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. Key signals include vinyl protons (δ 6.5–7.5 ppm, J ≈ 15–16 Hz for trans-coupling) and cyclopropyl CH groups (δ 1.0–2.0 ppm) .

- X-ray Crystallography : Resolve absolute configuration and validate E-geometry (e.g., C=C bond length ~1.33 Å) .

- HPLC : Assess purity (>95%) using C18 columns with UV detection (λ = 210–260 nm) .

Q. What safety protocols should be followed during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators for aerosol protection. Use fume hoods for weighing and reactions .

- Environmental Controls : Avoid drainage disposal; neutralize waste with bicarbonate before incineration .

- Acute Toxicity : Limited data available; assume LD50 > 2000 mg/kg (oral, rat). Use in vitro assays (e.g., MTT) to preliminarily assess cytotoxicity .

Q. How can researchers evaluate its pharmacological potential?

- In Vitro Assays : Screen for anti-inflammatory activity via COX-2 inhibition (ELISA) or antioxidant capacity (DPPH/ABTS assays).

- Receptor Binding Studies : Use radioligand displacement assays (e.g., for PPAR-γ or estrogen receptors) .

- ADME Profiling : Conduct solubility (shake-flask method) and permeability (Caco-2 monolayer) studies .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during characterization?

- Case Example : Discrepancies in NOESY correlations may arise from dynamic effects (e.g., rotameric equilibria). Use variable-temperature NMR (VT-NMR) to stabilize conformers and reacquire data.

- Cross-Validation : Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with DFT-calculated vibrational spectra .

Q. What computational strategies support structure-activity relationship (SAR) studies?

Q. How to optimize enantiomeric purity if racemization occurs during synthesis?

- Chiral Chromatography : Use Chiralpak IA/IB columns (hexane:IPA gradients) to resolve enantiomers.

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

Q. What stability challenges arise under varying storage conditions?

- Photodegradation : Conduct accelerated stability studies (ICH Q1B guidelines) with UV light (320–400 nm). Monitor degradation via HPLC .

- Hydrolytic Sensitivity : Store at –20°C under nitrogen; avoid aqueous buffers at pH > 8.0 to prevent ester/amide hydrolysis .

Q. How to design metabolism studies for this compound?

- Phase I Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-MS/MS (Q-TOF).

- CYP Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

Q. What green chemistry approaches reduce environmental impact?

- Solvent Selection : Replace DCM/THF with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Catalysis : Use Bi(OTf)₃ or enzyme-mediated reactions to minimize heavy metal waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.